molecular formula C12H9BrN6O3S2 B2881340 2-(4-(5-bromothiophene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396675-21-0

2-(4-(5-bromothiophene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2881340
CAS No.: 1396675-21-0
M. Wt: 429.27
InChI Key: JTWBLSVYSRCZPR-UHFFFAOYSA-N
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Description

2-(4-(5-bromothiophene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C12H9BrN6O3S2 and its molecular weight is 429.27. The purity is usually 95%.
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Mechanism of Action

Mode of Action

It is believed to form strong hydrogen bonds with other molecules, which could potentially influence its interaction with its targets

Biochemical Pathways

It is a derivative of thiophene, which has been used in various scientific research applications, such as organic synthesis, materials science, and biochemistry. More research is needed to understand the specific biochemical pathways this compound affects.

Result of Action

As the compound is believed to form strong hydrogen bonds with other molecules, it could potentially influence various cellular processes

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Properties

IUPAC Name

2-[4-[(5-bromothiophen-2-yl)sulfonylamino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN6O3S2/c13-9-5-6-10(23-9)24(21,22)17-7-1-3-8(4-2-7)19-16-12(11(14)20)15-18-19/h1-6,17H,(H2,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWBLSVYSRCZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(S2)Br)N3N=C(N=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.